1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one 1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17752262
InChI: InChI=1S/C13H14N2O/c14-12(11-6-2-1-3-7-11)10-15-9-5-4-8-13(15)16/h1-9,12H,10,14H2
SMILES:
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol

1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one

CAS No.:

Cat. No.: VC17752262

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one -

Specification

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
IUPAC Name 1-(2-amino-2-phenylethyl)pyridin-2-one
Standard InChI InChI=1S/C13H14N2O/c14-12(11-6-2-1-3-7-11)10-15-9-5-4-8-13(15)16/h1-9,12H,10,14H2
Standard InChI Key XFEGNZMHRVQREQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(CN2C=CC=CC2=O)N

Introduction

1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one is a complex organic compound classified as an organoheterocyclic compound, specifically a pyridine derivative. It features a pyridine ring substituted with an amino group and a phenylethyl moiety, which contributes to its unique chemical and biological properties. The molecular formula of this compound is typically reported as C13H14N2O, although there might be slight variations in molecular weight due to differences in reported values, with some sources indicating a molecular weight of approximately 215.27 g/mol and others around 218.26 g/mol.

Synthesis Methods

The synthesis of 1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one typically involves the reaction of 2-phenylethylamine with a suitable pyridinone precursor. The specific conditions for synthesis, such as temperature and solvent choice, can vary significantly based on the desired yield and purity of the final product. Continuous flow reactors may be used to optimize large-scale production by maintaining consistent conditions.

Biological Activities and Applications

1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one exhibits notable biological activities due to its interaction with specific molecular targets. The amino group facilitates hydrogen bonding with various biological molecules, while the phenethyl moiety enhances hydrophobic interactions. This compound has been studied for its potential effects on enzyme activity and receptor modulation, making it a candidate for further pharmacological exploration.

Application AreaPotential Use
PharmacologyModulation of neurotransmitter imbalances
Enzyme ActivityInfluence on enzymatic pathways
Receptor FunctionsPotential modulation of receptor functions

Research Findings and Future Directions

Research into the pharmacological properties of 1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one continues to explore its potential therapeutic applications. The compound's unique combination of functional groups provides it with distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for research applications and potential therapeutic uses.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one, including variations in the substituents attached to the pyridine ring. For example:

CompoundStructural FeaturesUnique Aspects
1-(2-Hydroxy-2-phenylethyl)pyridin-2(1H)-oneHydroxy group instead of aminoEnhanced polarity due to hydroxyl
1-(3-Amino-2-hydroxypropyl)pyridin-2(1H)-oneAmino and hydroxy groups on different positionsVariation in steric hindrance
1-(2-Aminopropyl)pyridin-2(1H)-oneShorter alkyl chain compared to phenethylAltered hydrophobic properties

These variations highlight the importance of specific functional groups in determining the biological and chemical properties of these compounds.

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